molecular formula C20H18FNO3 B11378627 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11378627
M. Wt: 339.4 g/mol
InChI Key: CDCWEMVXBKAFOR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to 4-methoxybenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

    Solvent Selection: Solvents like dichloromethane or toluene may be chosen based on their ability to dissolve reactants and products efficiently.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
  • N-(4-bromobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
  • N-(4-methylbenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Uniqueness

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C20H18FNO3/c1-24-18-10-6-16(7-11-18)20(23)22(14-19-3-2-12-25-19)13-15-4-8-17(21)9-5-15/h2-12H,13-14H2,1H3

InChI Key

CDCWEMVXBKAFOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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